TRYPTAMINE-alpha,alpha-D2 HCL
Overview
Description
TRYPTAMINE-alpha,alpha-D2 HCL, also known as 3,4-dihydroxy-N-methyl-L-tryptamine hydrochloride, is a synthetic derivative of the naturally occurring tryptamine alkaloid. It is a white, crystalline solid with a molecular weight of 239.7 g/mol and a melting point of 145-147°C. Tryptamine-alpha,alpha-D2 HCL is used in scientific research to study the effects of serotonin and its role in various physiological and biochemical processes.
Scientific Research Applications
General Insights on Tryptamines
Tryptamines, including "TRYPTAMINE-alpha,alpha-D2 HCL", fall into a category of compounds with structural similarity to the naturally occurring neurotransmitter serotonin (5-hydroxytryptamine). They are known for their role in various biological processes and have been studied for their psychoactive effects, among other properties. Here's a summary based on the broader literature on tryptamines:
Psychoactive Properties and Pharmacology : Tryptamines are studied for their psychoactive effects, including their potential therapeutic applications in treating mental health disorders such as depression and anxiety. They act primarily as agonists at serotonin receptors, which play a key role in mood regulation and perception (Corkery et al., 2012).
Toxicology and Safety : The safety profile, including toxicity and potential risks associated with tryptamine use, is an area of ongoing research. Understanding these aspects is crucial for evaluating the therapeutic potential and risks of tryptamines in clinical settings (Malaca et al., 2020).
Analytical and Forensic Analysis : Development of analytical methods for detecting and quantifying tryptamines in biological samples is essential for both research purposes and forensic analysis. This includes understanding their metabolic pathways, which can aid in the development of specific assays for drug monitoring and toxicological studies (Martins et al., 2010).
properties
IUPAC Name |
1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-GZEMNZGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TRYPTAMINE-alpha,alpha-D2 HCL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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